molecular formula C10H11ClO3 B031680 (4-Chloro-3,5-dimethylphenoxy)acetic acid CAS No. 19545-95-0

(4-Chloro-3,5-dimethylphenoxy)acetic acid

Cat. No.: B031680
CAS No.: 19545-95-0
M. Wt: 214.64 g/mol
InChI Key: IJOSXVVFEKXIGN-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylphenoxy)acetic acid (CAS 19545-95-0) is a chlorinated phenoxyacetic acid derivative with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.6 g/mol . It is a crystalline solid with UV/Vis absorption maxima at 230 nm and 280 nm and is stable for ≥4 years when stored at -20°C . This compound is widely utilized in organic synthesis, catalysis, and biochemical research, where it acts as a proton acceptor and forms hydrogen bonds with proteins and organic molecules . It is also employed as a synthetic plant growth regulator, promoting hypocotyl elongation in seedlings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dimethylphenoxy)acetic acid typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dimethylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenoxyacetic acids .

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethylphenoxy)acetic acid involves its role as a synthetic auxin. Auxins are plant hormones that regulate various aspects of plant growth and development, including cell elongation, root formation, and response to light and gravity. The compound mimics the natural auxin indole-3-acetic acid (IAA) and binds to auxin receptors, triggering a cascade of molecular events that lead to the desired physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Phenoxyacetic Acid Family

The phenoxyacetic acid family includes both natural and synthetic auxins. Key analogs are compared below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Applications
(4-Chloro-3,5-dimethylphenoxy)acetic acid C₁₀H₁₁ClO₃ 4-Cl, 3-CH₃, 5-CH₃, -OCH₂COOH Plant growth regulation, catalysis
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 2-Cl, 4-Cl, -OCH₂COOH Herbicide, broadleaf weed control
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid C₁₁H₁₃ClO₃ 4-Cl, 3-CH₃, 5-CH₃, -OCH(CH₃)COOH Research chemical (limited data)
3,5-Dichlorophenylacetic acid C₈H₆Cl₂O₂ 3-Cl, 5-Cl, -CH₂COOH Biochemical intermediate

Research Findings

  • Plant Growth Regulation: this compound promotes hypocotyl elongation at low concentrations, similar to IAA (indole-3-acetic acid), but with greater chemical stability due to its synthetic backbone .
  • Catalytic Applications: Its hydrogen-bonding capability distinguishes it from non-phenoxy analogs like 3,5-dichlorophenylacetic acid, which lack the ether oxygen .
  • Synthetic Utility: Coupling this compound with amino acids via DCC/NMM yields peptide derivatives, a pathway less explored in other phenoxyacetic acids .

Biological Activity

Overview

(4-Chloro-3,5-dimethylphenoxy)acetic acid (commonly referred to as 4-Cl-3,5-DMPA) is a synthetic compound belonging to the class of auxins , which are pivotal in regulating plant growth and development. Its molecular formula is C10H11ClO3C_{10}H_{11}ClO_3, with a molecular weight of approximately 214.65 g/mol. This compound is primarily utilized in agricultural practices as a plant growth regulator, enhancing various physiological processes in plants.

4-Cl-3,5-DMPA acts by promoting hypocotyl elongation during seedling emergence. This auxin-like activity is crucial for the growth and development of plants, particularly in the early stages of their life cycle. The compound's mode of action includes:

  • Cell elongation : It stimulates cell division and elongation in plant tissues.
  • Root development : Enhances root growth and branching.
  • Fruit development : Influences fruit set and maturation.

Pharmacokinetics

The pharmacokinetic properties of 4-Cl-3,5-DMPA indicate its solubility in organic solvents such as DMSO and ethanol, which facilitates its application in various experimental setups. The compound is absorbed efficiently by plant tissues, where it exerts its biological effects.

Plant Growth Regulation

As a synthetic auxin, 4-Cl-3,5-DMPA is primarily used to modulate plant growth. Research shows that it effectively promotes:

  • Hypocotyl elongation : Studies have demonstrated significant increases in hypocotyl length when treated with this compound compared to untreated controls.
  • Root system enhancement : It has been observed to improve root architecture in various plant species .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of 4-Cl-3,5-DMPA derivatives. For instance:

  • Antibacterial activity : Certain derivatives have shown effectiveness against gram-negative bacteria such as Pseudomonas aeruginosa. Compounds synthesized from 4-Cl-3,5-DMPA exhibited significant antibacterial properties .
  • Antifungal activity : Some derivatives also demonstrated antifungal effects against pathogenic fungi like Candida albicans, suggesting potential applications in agricultural disease management .

Case Studies

  • Hypocotyl Growth Experiment :
    • Objective : To evaluate the effect of 4-Cl-3,5-DMPA on seedling growth.
    • Methodology : Seeds of Pisum sativum were treated with varying concentrations of the compound.
    • Results : A concentration-dependent increase in hypocotyl length was observed, confirming its role as a growth promoter .
  • Antimicrobial Screening :
    • Objective : To assess the antibacterial and antifungal activities of synthesized derivatives.
    • Methodology : Derivatives were tested against several bacterial and fungal strains.
    • Results : Compounds derived from 4-Cl-3,5-DMPA showed notable antibacterial activity against P. aeruginosa and antifungal activity against C. albicans, indicating their potential as therapeutic agents .

Research Findings Summary Table

Study FocusFindingsReference
Hypocotyl Growth RegulationSignificant elongation observed
Antibacterial ActivityEffective against P. aeruginosa
Antifungal ActivityActive against C. albicans
Root DevelopmentEnhanced root architecture noted

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-3-8(14-5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOSXVVFEKXIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173217
Record name 4-Chloro-3,5-xylyloxyacetic acid
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19545-95-0
Record name 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid
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Record name 4-Chloro-3,5-xylyloxyacetic acid
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Record name 4-Chloro-3,5-xylyloxyacetic acid
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Record name 4-chloro-3,5-xylyloxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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